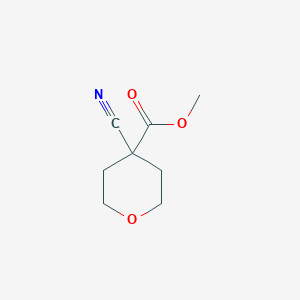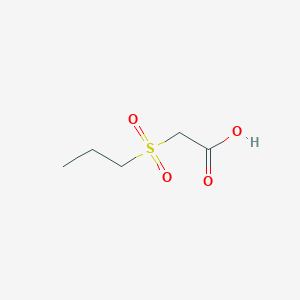
methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Vue d'ensemble
Description
Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C8H11NO3 . It is also known as MCTP or Pyranomycin. The compound has a pyran ring structure with a cyanide group attached to it.
Molecular Structure Analysis
The InChI code for Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is 1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate has a molecular weight of 169.18 .Applications De Recherche Scientifique
Medicine: Drug Synthesis and Development
Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is utilized in the pharmaceutical industry for the synthesis of various drugs. Its structure serves as a building block in the creation of compounds with potential therapeutic effects. For instance, it can be used to develop inhibitors for enzymes like IRAK4, which are significant in the treatment of inflammatory diseases .
Agriculture: Pesticide and Herbicide Formulation
In agriculture, this compound finds application in the formulation of pesticides and herbicides. Its chemical properties allow it to be a precursor in synthesizing substances that control pests and weeds, thereby enhancing crop protection and yield .
Materials Science: Polymer Synthesis
The compound’s reactivity makes it a valuable monomer in polymer synthesis. It contributes to creating novel polymeric materials with desirable properties such as increased durability, flexibility, and resistance to environmental factors .
Environmental Science: Biodegradable Materials
Environmental research leverages methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate to develop biodegradable materials. These materials aim to reduce environmental pollution by breaking down naturally without leaving harmful residues .
Food Industry: Flavor and Fragrance Agents
Though not directly used as a food additive, this compound is involved in synthesizing flavor and fragrance agents. It helps in creating complex molecules that mimic natural flavors and scents, which are then used in food products and perfumes .
Energy Production: Biofuel Research
In the field of energy production, researchers explore the use of methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate in biofuel production. Its chemical structure is investigated for potential conversion into biofuels that are more sustainable and environmentally friendly than traditional fossil fuels .
Chemical Synthesis: Multicomponent Reactions
This compound is pivotal in multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. It acts as a reactant in MCRs to produce a wide range of heterocyclic compounds with applications in medicinal chemistry and material science .
Pharmaceuticals: Active Pharmaceutical Ingredients (APIs)
Lastly, methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is instrumental in synthesizing active pharmaceutical ingredients (APIs). Its versatility allows for the creation of APIs that are crucial for developing new medications to treat various diseases .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-cyanooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCVBMSJKWEGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587389 | |
| Record name | Methyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | |
CAS RN |
362703-30-8 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-cyanotetrahydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362703-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyanooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-cyanooxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














